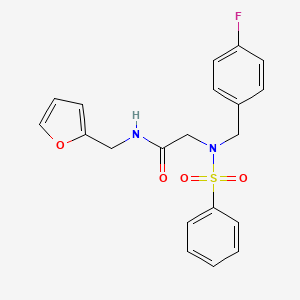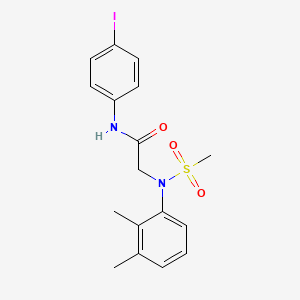
N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FBMFPG, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. FBMFPG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain by blocking its reuptake. Glycine is an important neurotransmitter that plays a critical role in the regulation of various physiological processes, including pain perception, cognition, and motor function.
Wirkmechanismus
N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the reuptake of glycine by GlyT1 transporters in the brain. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of GlyT1 transporters, which means that it does not affect the activity of other neurotransmitter transporters. This compound is also highly soluble in water, which makes it easy to administer in animal studies. However, this compound has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, this compound has poor bioavailability, which means that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide. One potential application is in the treatment of schizophrenia, which is characterized by NMDA receptor dysfunction. This compound has been shown to improve cognitive function in animal models of schizophrenia, and further studies are needed to determine its potential therapeutic benefits in humans. Another potential application is in the treatment of chronic pain, which is often associated with decreased levels of glycine in the spinal cord. This compound has been shown to have analgesic effects in preclinical studies, and further studies are needed to determine its potential clinical applications. Finally, this compound may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in the activity of NMDA receptors. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential therapeutic benefits in humans.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, antipsychotic, and analgesic effects in preclinical studies. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c21-17-10-8-16(9-11-17)14-23(28(25,26)19-6-2-1-3-7-19)15-20(24)22-13-18-5-4-12-27-18/h1-12H,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNITTSIGHPKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dichlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B3553871.png)
![dimethyl 2-[(4-phenylbutanoyl)amino]terephthalate](/img/structure/B3553876.png)


![5-[3-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553886.png)

![3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3553898.png)
![N~2~-(3-chlorobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553901.png)
![N-(3-methoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3553913.png)
![methyl {4-bromo-2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3553931.png)
![3-{3-(3-chlorophenyl)-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3553936.png)

![3-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3553955.png)
